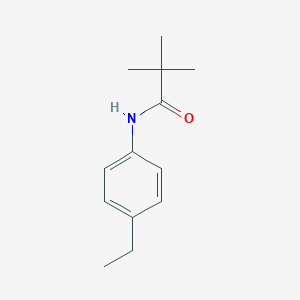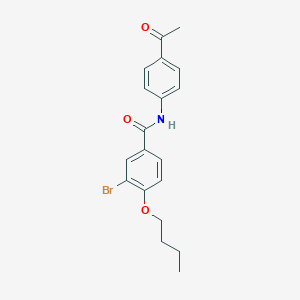
N-(4-ethylphenyl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-2,2-dimethylpropanamide, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first developed in the 1980s and has since become a widely used medication due to its effectiveness and low risk of side effects. In recent years, there has been significant research into the synthesis, mechanism of action, and physiological effects of Etodolac.
作用机制
The mechanism of action of N-(4-ethylphenyl)-2,2-dimethylpropanamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. N-(4-ethylphenyl)-2,2-dimethylpropanamide specifically targets COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, N-(4-ethylphenyl)-2,2-dimethylpropanamide reduces inflammation and pain without affecting the production of beneficial prostaglandins.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of inflammation and pain, and the modulation of immune function. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, N-(4-ethylphenyl)-2,2-dimethylpropanamide has been shown to have a low risk of side effects, making it a safe and effective treatment option for many patients.
实验室实验的优点和局限性
N-(4-ethylphenyl)-2,2-dimethylpropanamide has a number of advantages for use in lab experiments, including its well-established mechanism of action, low risk of side effects, and availability in both oral and injectable forms. However, there are also limitations to its use, including the need for careful control of dosing and the potential for interactions with other drugs or experimental conditions.
未来方向
There are a number of potential future directions for research on N-(4-ethylphenyl)-2,2-dimethylpropanamide, including the development of new formulations or delivery methods, the investigation of its effects on different types of pain and inflammation, and the exploration of its potential for use in the treatment of other conditions. Additionally, there is ongoing research into the mechanisms of pain and inflammation, which may lead to new insights into the use of N-(4-ethylphenyl)-2,2-dimethylpropanamide and other NSAIDs in the future.
合成方法
The synthesis of N-(4-ethylphenyl)-2,2-dimethylpropanamide involves several steps, starting with the condensation of 4-ethylphenol with methacrylic acid to form 4-ethylphenyl methacrylate. This is then reacted with dimethylamine to form N,N-dimethyl-4-ethylphenylmethacrylamide, which is subsequently cyclized to form N-(4-ethylphenyl)-2,2-dimethylpropanamide. The synthesis of N-(4-ethylphenyl)-2,2-dimethylpropanamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
N-(4-ethylphenyl)-2,2-dimethylpropanamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are key mediators of inflammation and pain. This makes it an effective treatment for a wide range of conditions, including arthritis, menstrual cramps, and postoperative pain. In addition to its clinical applications, N-(4-ethylphenyl)-2,2-dimethylpropanamide has also been used in scientific research to investigate the mechanisms of pain and inflammation.
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.3 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H19NO/c1-5-10-6-8-11(9-7-10)14-12(15)13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |
InChI 键 |
UQADKRNWYXDOOZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)(C)C |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B250485.png)
![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)
![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)



